molecular formula C9H12ClN3O2S B2388496 2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide CAS No. 2411227-23-9

2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide

Cat. No. B2388496
CAS RN: 2411227-23-9
M. Wt: 261.72
InChI Key: JIZGUWLKKCPIPN-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a chloro group, a methyl group, and a propanamide group. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a thiazole ring might contribute to its aromaticity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Thiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known biological activities of thiazole derivatives , this compound could be of interest in the development of new pharmaceuticals or therapeutic agents.

properties

IUPAC Name

2-chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2S/c1-6(10)8(15)13(2)5-7(14)12-9-11-3-4-16-9/h3-4,6H,5H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZGUWLKKCPIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)NC1=NC=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide

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